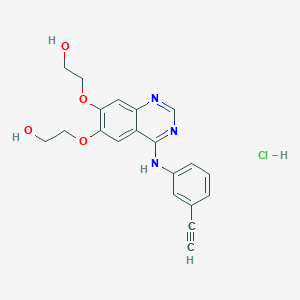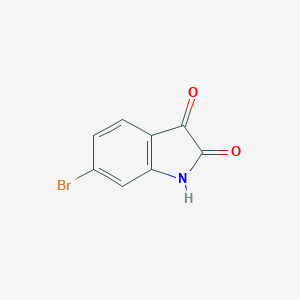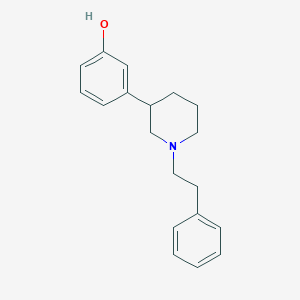
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-, also known as SKF 82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its ability to selectively activate the dopamine D1 receptor.
Mécanisme D'action
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- selectively activates the dopamine D1 receptor by binding to the receptor and inducing a conformational change. This conformational change activates intracellular signaling pathways, leading to the release of neurotransmitters such as glutamate and GABA. The activation of the dopamine D1 receptor has been shown to play a role in various physiological and behavioral processes, including learning and memory, reward, and drug addiction.
Effets Biochimiques Et Physiologiques
The activation of the dopamine D1 receptor by Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, which play a role in learning and memory. It has also been shown to increase the release of dopamine, which plays a role in reward and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in lab experiments is its ability to selectively activate the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor activation on various physiological and behavioral processes. One limitation of using Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in lab experiments is its potential to interact with other receptors or signaling pathways, leading to unintended effects.
Orientations Futures
There are several future directions for the use of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in scientific research. One direction is to study the effects of dopamine D1 receptor activation on specific brain regions and circuits. Another direction is to study the effects of dopamine D1 receptor activation on different neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of more selective dopamine D1 receptor agonists could lead to new insights into the role of the dopamine D1 receptor in various physiological and behavioral processes.
Méthodes De Synthèse
The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves several steps. The first step involves the reaction of 1-(2-phenylethyl)piperidine with 3,4-dihydroxybenzaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 3,4-dihydroxybenzyl alcohol in the presence of acetic acid to form Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-.
Applications De Recherche Scientifique
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is widely used in scientific research for its ability to selectively activate the dopamine D1 receptor. It has been used to study the role of the dopamine D1 receptor in various physiological and behavioral processes, including learning and memory, reward, and drug addiction. It has also been used to study the effects of dopamine D1 receptor activation on the release of neurotransmitters such as glutamate and GABA.
Propriétés
Numéro CAS |
19725-24-7 |
|---|---|
Nom du produit |
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- |
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-[1-(2-phenylethyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2 |
Clé InChI |
HGPMWSZMWSQMKY-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
SMILES canonique |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Synonymes |
3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine 3-phenethyl-PP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



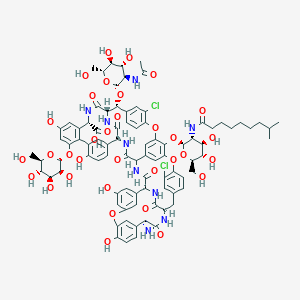
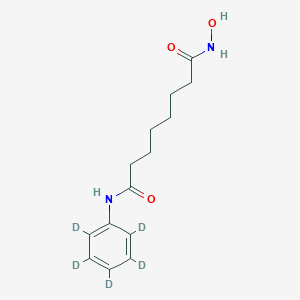
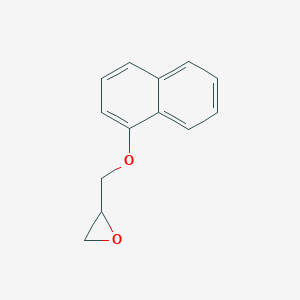
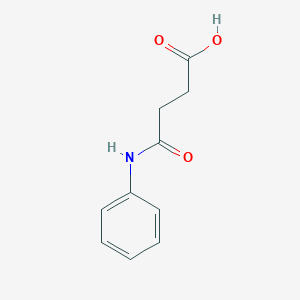
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
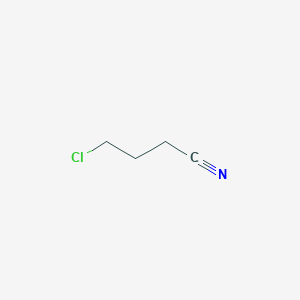
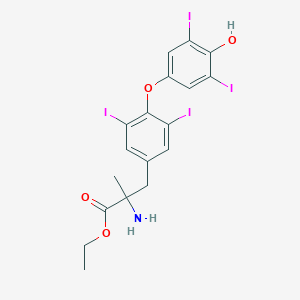
![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)
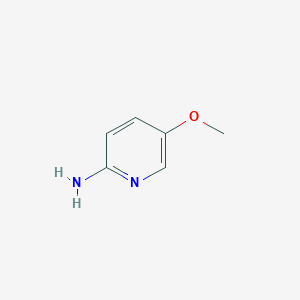
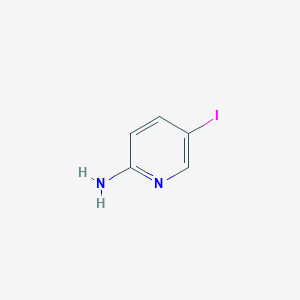
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)
